Product packaging for 1-Aminopentan-2-ol(Cat. No.:CAS No. 5343-35-1)

1-Aminopentan-2-ol

Cat. No.: B1266407
CAS No.: 5343-35-1
M. Wt: 103.16 g/mol
InChI Key: ZRUPXAZUXDFLTG-UHFFFAOYSA-N
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Description

Contemporary Significance in Synthetic Organic Chemistry

1-Aminopentan-2-ol serves as a versatile intermediate in modern synthetic organic chemistry. Its utility stems from the dual reactivity of its amino and hydroxyl functional groups, which can be manipulated either selectively or concurrently to construct more complex molecular architectures. The compound is a recognized building block in the synthesis of various organic molecules and pharmaceutical intermediates. cymitquimica.com

Research has identified this compound as a useful substrate for enzymes such as phenylethanolamine N-methyltransferase, highlighting its role in biochemical studies and the potential design of enzyme inhibitors. chemicalbook.comchemicalbook.com Furthermore, its structural framework is incorporated into more complex molecules used in materials science and medicinal chemistry. For instance, derivatives of related amino alcohols are used in the formulation of agents for coloring keratin (B1170402) fibers. google.com The fundamental reactions of this compound, such as reactions at the amine or alcohol center, allow for its incorporation into a wide array of target molecules. Its application in glycosylation reactions, for example, demonstrates its role as a nucleophilic acceptor in the formation of glycosides, which are crucial in glycobiology and drug discovery. researchgate.net

Foundational Role in Chiral Molecule Design

The most significant role of this compound in advanced chemical research is arguably its use as a chiral building block. The carbon atom bearing the hydroxyl group is a stereocenter, meaning this compound exists as a pair of enantiomers: (R)-1-aminopentan-2-ol and (S)-1-aminopentan-2-ol. nih.gov This chirality is fundamental in the pharmaceutical and agrochemical industries, where the biological activity of a molecule is often dependent on its specific stereochemistry. chemimpex.com

The synthesis of enantiomerically pure compounds is a major goal in organic chemistry, and chiral amino alcohols like this compound are valuable starting materials for this purpose. chemimpex.comuni-greifswald.de A critical challenge is the separation of the racemic mixture (an equal mixture of both enantiomers) into its pure (R) and (S) forms. This process is known as resolution. Patented methods describe the resolution of racemic 1-amino-alkan-2-ols using chiral resolving agents. google.comgoogle.com

One effective method involves the use of an enantiomer of N-tosyl-leucine. google.comgoogle.com This chiral agent reacts with the racemic amino alcohol to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, which allows them to be separated by techniques like fractional crystallization. google.com Once separated, the pure enantiomer of the amino alcohol can be recovered from the salt. This approach provides access to either the (R) or (S) enantiomer in high optical purity, depending on which enantiomer of the resolving agent is used. google.comgoogle.com Another approach involves enzymatic catalysis starting from chiral cyanohydrins to produce the desired enantiomer. google.com

Enantiomers of this compound

EnantiomerIUPAC NameCAS NumberKey Feature
(R)-enantiomer (2R)-1-aminopentan-2-ol124368-76-9Specific three-dimensional arrangement at the C2 stereocenter. nih.gov
(S)-enantiomer (2S)-1-aminopentan-2-olNot availableOpposite three-dimensional arrangement to the (R)-enantiomer.

Overview of Research Trajectories and Future Directions

The future of research involving this compound is directed toward several promising areas, primarily leveraging its bifunctional and chiral nature. One major trajectory is its increasing use in computer-aided drug design (CADD). chemicalbook.comchemicalbook.com As a ligand, its structure can be used in computational models to design molecules that bind to specific biological targets like receptors and enzymes. chemicalbook.comchemicalbook.com This is particularly relevant for developing novel therapeutics.

Another expanding field is biocatalysis. The synthesis of complex chiral molecules like 1,3-amino alcohols is being achieved using multi-enzyme systems, which offers a more sustainable and efficient alternative to traditional chemical methods. uni-greifswald.de While this research has focused on related structures, the principles are directly applicable to the synthesis of this compound and its derivatives, paving the way for novel biocatalytic routes.

Furthermore, the unique properties of amino alcohols continue to be exploited in materials science. For example, their ability to act as ligands for metal ions or as monomers in polymerization reactions is an area of ongoing exploration. The development of new analytical techniques, such as ion mobility spectrometry, is also accelerating research by enabling rapid stereochemical analysis of reactions involving chiral compounds like this compound. researchgate.net This allows for high-throughput screening and optimization of stereoselective reactions, which will undoubtedly lead to new applications for this versatile compound. researchgate.net Research into potent inhibitors for targets like the BCL6 protein, which is relevant in cancer, has shown that achieving optimal shape complementarity in a binding pocket is crucial, a principle that guides the design of new derivatives from core structures like amino alcohols. acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H13NO B1266407 1-Aminopentan-2-ol CAS No. 5343-35-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-aminopentan-2-ol
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InChI

InChI=1S/C5H13NO/c1-2-3-5(7)4-6/h5,7H,2-4,6H2,1H3
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InChI Key

ZRUPXAZUXDFLTG-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C5H13NO
Source PubChem
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DSSTOX Substance ID

DTXSID80275931, DTXSID501316108
Record name 1-aminopentan-2-ol
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Record name 1-Amino-2-pentanol
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Molecular Weight

103.16 g/mol
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CAS No.

5343-35-1, 189769-47-9
Record name 1-Amino-2-pentanol
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Record name 2-Pentanol, 1-amino-
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Record name 1-Amino-2-pentanol
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Sophisticated Synthetic Methodologies and Chemical Transformations of 1 Aminopentan 2 Ol

Advanced Chiral Synthesis and Stereoselective Resolution Techniques

The creation of enantiomerically pure 1-aminopentan-2-ol is paramount for its application in stereospecific synthesis. To this end, a variety of sophisticated techniques have been developed, ranging from classical resolution to modern biocatalytic pathways.

Diastereoisomeric Salt Formation and Enantiomeric Enrichment (e.g., Utilizing N-Tosyl-Leucine Derivatives)

A well-established method for separating enantiomers is through the formation of diastereomeric salts using a chiral resolving agent. nih.govlibretexts.org For 1-amino-alkan-2-ol compounds, N-tosyl-leucine has been identified as a highly effective and selective chiral agent. google.comgoogle.com This method involves dissolving the racemic this compound and one of the enantiomers (R or S) of N-tosyl-leucine in a suitable solvent, typically a pure alcohol. google.comgoogle.com

The principle behind this technique lies in the differential solubility of the resulting diastereomeric salts. google.comgoogle.com The reaction between the racemic amine and the single enantiomer of the chiral acid creates two diastereomers, for instance, (R)-1-aminopentan-2-ol-(S)-N-tosyl-leucine and (S)-1-aminopentan-2-ol-(S)-N-tosyl-leucine. These diastereomers possess different physical properties, including solubility, allowing for the less soluble salt to be selectively crystallized and separated by filtration or centrifugation. google.com The choice of the N-tosyl-leucine enantiomer (R or S) determines which enantiomer of the amino alcohol will be preferentially crystallized. google.comgoogle.com

Following separation, the desired enantiomer of this compound can be recovered from the diastereomeric salt. google.com A significant advantage of this method is the potential for high enantiomeric purity, often exceeding 99%, and the ability to recover the resolving agent for reuse. google.com For analogous 1-amino-alkan-2-ol compounds, this technique has demonstrated yields of approximately 73% with greater than 99% enantiomeric excess (ee).

Resolving AgentTarget CompoundKey FeatureOutcome
N-Tosyl-LeucineRacemic 1-Amino-alkan-2-olsFormation of diastereomeric salts with different solubilities. google.comgoogle.comHigh enantiomeric purity (>99% ee) and recovery of the resolving agent. google.com
(+)-Tartaric AcidRacemic AminesFormation of diastereomeric salts allowing for separation by crystallization. libretexts.orgSeparation of enantiomers based on differential solubility of salts.

Biocatalytic Pathway Engineering for Stereoisomer Production

Biocatalysis has emerged as a powerful and sustainable alternative for the synthesis of chiral compounds, offering high selectivity under mild reaction conditions. whiterose.ac.ukucl.ac.uk Engineered enzymes are increasingly utilized to produce specific stereoisomers of amino alcohols like this compound.

A sophisticated biocatalytic approach involves the use of enzyme cascades, where multiple enzymes work in sequence to build a target molecule. ucl.ac.uk The combination of a transketolase (TK) and a transaminase (TAm) can be employed to synthesize chiral amino alcohols from achiral starting materials. ucl.ac.ukuni-greifswald.de

In such a pathway, a transketolase catalyzes an asymmetric carbon-carbon bond formation, creating a chiral keto-diol intermediate. ucl.ac.uk Subsequently, an ω-transaminase facilitates the stereoselective amination of this intermediate to yield the desired chiral amino alcohol. ucl.ac.uknih.govrsc.org This two-step, one-pot synthesis in a whole-cell biocatalyst demonstrates the potential for creating complex chiral molecules like (2S,3S)-2-aminopentane-1,3-diol, a related amino alcohol. uni-greifswald.dechemchart.com

Amine dehydrogenases (AmDHs) are a class of enzymes that catalyze the asymmetric reductive amination of ketones to produce chiral amines, a transformation of significant industrial interest. whiterose.ac.ukresearchgate.netrsc.org Engineered AmDHs, often derived from amino acid dehydrogenases like leucine (B10760876) dehydrogenase or phenylalanine dehydrogenase, can be used for the synthesis of chiral vicinal amino alcohols from α-hydroxy ketones. researchgate.netacs.org

This process involves the direct conversion of a prochiral ketone to a chiral amine using ammonia (B1221849) as the amine source and a nicotinamide (B372718) cofactor (NADH or NADPH) as the hydride source. rsc.orgacs.org To make the process economically viable, the cofactor is typically recycled using a secondary enzyme system, such as formate (B1220265) dehydrogenase with formate or glucose dehydrogenase with glucose. rsc.orgnih.gov This method has been shown to be highly effective, achieving up to 99% conversion and greater than 99% enantiomeric excess for the synthesis of (S)-configured vicinal amino alcohols. acs.org

Biocatalytic MethodKey EnzymesSubstrate TypeProduct Feature
Enzyme CascadeTransketolase, ω-TransaminaseAchiral precursorsChiral amino alcohols ucl.ac.uk
Reductive AminationEngineered Amine Dehydrogenaseα-Hydroxy ketones(S)-configured vicinal amino alcohols acs.org
Transketolase and ω-Transaminase Mediated Syntheses

Stereospecific Synthesis of Defined Isomers (e.g., Erythro- and Threo-4-Aminopentan-2-ol)

The synthesis of specific diastereomers, such as the erythro and threo forms of 4-aminopentan-2-ol, has been achieved through stereospecific processes in open-chain 3-aminoalcohols. cas.czuochb.czcapes.gov.br These methods demonstrate the ability to control the relative stereochemistry of the amino and hydroxyl groups along the carbon chain, a crucial aspect for defining the molecule's three-dimensional structure and function. While the provided outline specifies this compound, the principles of stereospecific synthesis are transferable.

Mechanistic Investigations of Classical Synthetic Routes

Understanding the mechanisms of classical synthetic routes is essential for optimizing reaction conditions and improving yields and selectivity. The synthesis of this compound can be achieved through various established chemical transformations.

One common approach is the reduction of α-amino acids or their derivatives. For instance, the corresponding α-amino acid can be reduced to the amino alcohol. Another prevalent method is the reductive amination of a suitable keto-alcohol precursor, such as 1-hydroxy-2-pentanone. This reaction involves the formation of an imine intermediate, followed by its reduction to the final amino alcohol product.

The synthesis of related compounds, such as motuporamine C, has been accomplished starting from 5-aminopentan-1-ol, highlighting the utility of amino alcohols as versatile building blocks in total synthesis. researchgate.net The conversion of the alcohol functionality in 5-aminopentan-1-ol to an aldehyde, followed by further transformations, demonstrates the chemical handles available on these molecules. syr.edu

Nucleophilic Ring-Opening Reactions (e.g., 1,2-Epoxypentane (B89766) Amination)

A primary and direct method for synthesizing this compound is through the nucleophilic ring-opening of an epoxide. This reaction leverages the high ring strain of the three-membered ether ring in 1,2-epoxypentane, making it susceptible to attack by nucleophiles.

The reaction of 1,2-epoxypentane with ammonia serves as a straightforward and often high-yielding route to this compound. Under basic or neutral conditions, the reaction proceeds via an SN2 mechanism. The ammonia molecule, acting as the nucleophile, attacks one of the electrophilic carbon atoms of the epoxide ring. To minimize steric hindrance, the attack preferentially occurs at the least substituted carbon atom (C1). This regioselectivity leads to the formation of the desired 1-amino-2-pentanol isomer. The process involves the nucleophilic attack followed by a proton transfer step to neutralize the resulting alkoxide. masterorganicchemistry.com

Reaction Scheme: Amination of 1,2-Epoxypentane

Reactants Reagent Product Mechanism Key Feature

Enzymatic approaches have also been developed for the controlled hydrolysis of racemic epoxides like 1,2-epoxypentane. Engineered Escherichia coli strains overexpressing epoxide hydrolase enzymes can selectively hydrolyze one enantiomer of the epoxide, allowing for the isolation of the other in high enantiomeric purity, which can then be used for stereospecific synthesis. researchgate.net

Controlled Functional Group Interconversions of Amino Alcohol Moieties

The bifunctional nature of this compound, containing both an amino and a hydroxyl group, allows for a range of selective chemical transformations.

The secondary alcohol group in this compound can be selectively oxidized to a carbonyl group. A notable example is the use of periodate (B1199274) oxidation. Sodium periodate (NaIO₄) can selectively cleave the vicinal amino alcohol C-C bond, a reaction analogous to the cleavage of vicinal diols. nih.govrsc.org In a study validating a chemical proteomic strategy, this compound was shown to be readily oxidized by periodate, confirming the high selectivity of the reaction for the vicinal amino alcohol structure. nih.gov This reaction proceeds through a cyclic periodate ester intermediate, ultimately leading to the formation of an aldehyde. rsc.org

Other standard oxidizing agents can also be employed. For the isomeric amino alcohol, 1-aminopentan-3-ol (B1277956), reagents like chromium trioxide or potassium permanganate (B83412) are used to convert the hydroxyl group into a ketone. Similarly, the primary alcohol in (S)-2-aminopentan-1-ol can be oxidized to a carboxylic acid using these strong oxidizing agents.

Table of Oxidation Reactions

Substrate Oxidizing Agent Product Type Reference
This compound Sodium Periodate (NaIO₄) Aldehyde (via cleavage) nih.govrsc.org
1-Aminopentan-3-ol Chromium Trioxide (CrO₃) Ketone

The hydroxyl group of this compound can be converted into a better leaving group and subsequently substituted. This is a common strategy for further functionalization. For related amino pentanol (B124592) isomers, reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used to replace the hydroxyl group with a halogen atom, yielding a halo-aminopentane.

Another synthetic strategy involves activating the hydroxyl group to facilitate an intramolecular substitution by the neighboring amine. In a general method for synthesizing azaheterocycles from amino alcohols, N,N-dimethylacetamide dimethyl acetal (B89532) (DMADA) is used as an activating reagent. rsc.org The activated hydroxyl group is then displaced by the internal amine nucleophile to form a cyclic product, such as a pyrrolidine (B122466) or piperidine (B6355638) ring. rsc.org

Selective Reduction Reactions (e.g., Amine Functionalization)

Development of Engineered Biosynthetic Platforms

Advances in synthetic biology have enabled the development of engineered biosynthetic platforms for the production of various chemicals, including amino alcohols.

A novel biosynthetic platform utilizing modular polyketide synthases (PKS) has been engineered for the production of diols, hydroxy acids, and amino alcohols. biorxiv.orgbiorxiv.orgresearchgate.net This platform, developed in host organisms like Streptomyces albus, leverages the assembly-line architecture of PKSs to create diverse carbon skeletons. biorxiv.orgproteomexchange.org

The system employs a versatile loading module from the rimocidin (B1680639) PKS and an NADPH-dependent terminal thioreductase (TR). biorxiv.orgbiorxiv.org The PKS machinery assembles a polyketide chain, and the TR catalyzes a two-electron reductive cleavage of the acyl substrate to produce a terminal aldehyde. escholarship.org This aldehyde intermediate is a key branching point. Through the action of specific, programmed post-PKS modification enzymes, this aldehyde can be converted into different products:

Reduction by alcohol dehydrogenases (ADHs) yields diols. biorxiv.orgresearchgate.net

Oxidation by aldehyde dehydrogenases (ALDHs) produces hydroxy acids. biorxiv.orgresearchgate.net

Transamination by specific transaminases (TAs) converts the aldehyde into an amino alcohol. biorxiv.orgresearchgate.netescholarship.org

By replacing the standard malonyl-CoA-specific acyltransferase (AT) with ATs specific for methyl- or ethylmalonyl-CoA, the platform can also produce branched-chain amino alcohols. biorxiv.orgproteomexchange.org This highly tunable and efficient platform has been used to generate a variety of amino alcohols, demonstrating its potential for the sustainable bioproduction of valuable chemicals. biorxiv.orgproteomexchange.org

Chemoenzymatic Cascade Approaches for Complex Scaffolds

A prominent example of a chemoenzymatic cascade is the synthesis of vicinal amino alcohols, structurally analogous to this compound. One such process involves a two-enzyme cascade to produce (2S,3S)-2-aminopentane-1,3-diol. researchgate.netuni-greifswald.de This reaction sequence demonstrates the power of combining different classes of enzymes to achieve a complex transformation with high stereocontrol.

The cascade begins with an asymmetric carbon-carbon bond formation catalyzed by a transketolase. Specifically, an engineered variant of Escherichia coli transketolase (D469T) facilitates the reaction between the achiral substrates propanal and hydroxypyruvate. researchgate.net This initial step stereoselectively produces the α,α'-dihydroxy ketone, (3S)-1,3-dihydroxypentan-2-one. researchgate.netuni-greifswald.de

The second step in the cascade is a stereoselective amination of the ketone intermediate, which is catalyzed by an ω-transaminase (ω-TA). researchgate.netmbl.or.kr ω-Transaminases are a class of pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from a donor to a ketone or aldehyde acceptor. koreascience.krnih.gov In this specific cascade, an ω-transaminase from Chromobacterium violaceum (DSM30191) is employed. researchgate.net This enzyme converts the (3S)-1,3-dihydroxypentan-2-one into the final product, (2S,3S)-2-aminopentane-1,3-diol, using isopropylamine (B41738) as an inexpensive and readily available amine donor. researchgate.net The use of ω-transaminases is particularly advantageous as they can accept a wide range of substrates, including hydroxyketones, and facilitate asymmetric synthesis with high enantioselectivity. researchgate.netmbl.or.kr

The development of such chemoenzymatic cascades is often aided by bioinformatics to identify suitable enzymes and protein engineering to enhance their activity and stability. researchgate.netalmacgroup.com These multi-enzyme systems offer a green and sustainable alternative to traditional chemical methods for producing complex chiral molecules. koreascience.krnih.gov By operating under mild conditions and often in aqueous media, they reduce the reliance on hazardous reagents and organic solvents. almacgroup.com

The table below summarizes the key components and outcomes of the described chemoenzymatic cascade for the synthesis of a this compound analogue.

Enzyme Cascade StepEnzyme UsedSubstratesProductKey Features
Step 1: Asymmetric Carboligation Engineered E. coli Transketolase (D469T)Propanal, Hydroxypyruvate(3S)-1,3-dihydroxypentan-2-oneStereoselective C-C bond formation.
Step 2: Asymmetric Amination ω-Transaminase from C. violaceum(3S)-1,3-dihydroxypentan-2-one, Isopropylamine(2S,3S)-2-aminopentane-1,3-diolHighly stereoselective amination. researchgate.net

This chemoenzymatic approach highlights a powerful strategy for accessing complex chiral amino alcohols. While this specific example leads to a diol derivative, the principles can be adapted for the synthesis of this compound by selecting appropriate starting materials and enzymes. The modularity of these cascade systems, combining enzymes like transketolases and transaminases, opens up avenues for producing a diverse range of complex chiral scaffolds from simple, achiral building blocks. researchgate.netresearchgate.net

In Depth Stereochemical Characterization and Elucidation of 1 Aminopentan 2 Ol and Its Derivatives

Methodologies for Absolute Configuration Assignment

Determining the absolute spatial arrangement of substituents at a stereocenter is a fundamental challenge in stereochemistry. For 1-aminopentan-2-ol, various powerful techniques are utilized to unambiguously assign its (R) or (S) configuration.

Nuclear Magnetic Resonance (NMR) Anisotropy-Based Methods (e.g., Mosher's Ester Analysis, Double-Derivatization Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly when combined with chiral derivatizing agents (CDAs), is a potent tool for elucidating the absolute configuration of chiral molecules like this compound. springernature.com The underlying principle of these methods is the conversion of enantiomers into diastereomers by reaction with a chiral reagent. These resulting diastereomers exhibit distinct NMR spectra, allowing for the determination of the original enantiomer's configuration. oup.com

Mosher's Ester Analysis: A widely used technique is Mosher's method, which involves the reaction of the chiral alcohol or amine with the enantiomerically pure α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid, or its acid chloride (MTPA-Cl). umn.eduwikipedia.org This reaction forms diastereomeric esters or amides. researchgate.net The subsequent analysis of the ¹H or ¹⁹F NMR spectra of these diastereomers allows for the assignment of the absolute configuration of the original stereocenter. springernature.comumn.edunih.gov The difference in chemical shifts (Δδ) for protons near the newly formed chiral center in the two diastereomeric derivatives provides the basis for this assignment. researchgate.net

Double-Derivatization Techniques: This approach involves preparing two separate diastereomeric derivatives of the analyte, one with each enantiomer of the chiral derivatizing agent. oup.com A comparative analysis of the NMR spectra of these two diastereomers is then performed. acs.org For amino alcohols like this compound, this method provides a reliable framework for configurational assignment. oup.com The choice of chiral derivatizing agent is crucial, with reagents like MPA (α-methoxyphenylacetic acid) and 9-AMA (9-anthrylmethoxyacetic acid) being commonly used for difunctional compounds. oup.com The analysis of the chemical shift differences (ΔδRS) between the two diastereomers for specific protons allows for the construction of a model that reveals the absolute configuration. oup.comsci-hub.se

Recent advancements have also explored single-derivatization methods coupled with quantum calculations of NMR shifts to predict the absolute configuration, offering a potentially more efficient alternative to the traditional double-derivatization approach. acs.org

MethodPrincipleKey ReagentsPrimary Application
Mosher's Ester AnalysisFormation of diastereomeric esters/amides with distinct NMR spectra.(R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA)Determination of absolute configuration of chiral alcohols and amines. umn.eduwikipedia.org
Double-DerivatizationComparison of NMR spectra of two diastereomeric derivatives formed with enantiomers of a chiral derivatizing agent. oup.com(R)- and (S)-α-methoxyphenylacetic acid (MPA), (R)- and (S)-9-anthrylmethoxyacetic acid (9-AMA)Assignment of absolute configuration for polyfunctional compounds, including amino alcohols. oup.com

Chiral Chromatography Applications (e.g., Chiral HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation and analysis of enantiomers. yakhak.orgresearchgate.netcsfarmacie.cz This method relies on the use of a chiral stationary phase (CSP), which interacts differently with the two enantiomers of a chiral compound, leading to their separation. researchgate.net

For the enantioseparation of amino alcohols like this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have proven to be highly effective. yakhak.orgmdpi.com The choice of the mobile phase, often a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier, is critical for achieving optimal separation. yakhak.org The chiral recognition mechanism involves a complex interplay of interactions, including hydrogen bonding, dipole-dipole interactions, and steric effects between the analyte and the chiral selector of the CSP. mdpi.com

In some cases, indirect methods are employed where the enantiomers are first derivatized with a chiral derivatizing agent (CDA) to form diastereomers. libretexts.org These diastereomers can then be separated on a standard achiral HPLC column. libretexts.org This approach can offer advantages such as improved chromatographic properties and enhanced detection sensitivity. libretexts.org

TechniqueStationary PhasePrinciple of SeparationApplication to this compound
Direct Chiral HPLCChiral Stationary Phase (e.g., polysaccharide-based) yakhak.orgmdpi.comDifferential interaction between enantiomers and the CSP. researchgate.netDirect separation and quantification of (R)- and (S)-1-aminopentan-2-ol.
Indirect Chiral HPLCAchiral Stationary PhaseSeparation of diastereomeric derivatives formed by reaction with a Chiral Derivatizing Agent (CDA). libretexts.orgSeparation of diastereomers of this compound derivatives.

Conformational Analysis Studies and Stereoisomeric Relationships

The three-dimensional shape, or conformation, of a molecule plays a significant role in its reactivity and interactions. For this compound, which has two stereocenters in some of its derivatives (e.g., 3-aminopentan-2-ol), understanding the conformational preferences and the relationships between its stereoisomers (enantiomers and diastereomers) is crucial.

Computational methods, such as Density Functional Theory (DFT), are valuable tools for modeling the lowest-energy conformers of amino alcohols. These models help in identifying reactive sites and visualizing the charge distribution within the molecule. For the related compound 5-aminopentan-1-ol, X-ray crystallography has shown that the molecule adopts a zigzag-chain conformation in the solid state. iucr.orgresearchgate.net

This compound has one chiral center, meaning it exists as a pair of enantiomers: (R)-1-aminopentan-2-ol and (S)-1-aminopentan-2-ol. nih.gov These enantiomers have identical physical properties except for their interaction with plane-polarized light and other chiral molecules. A related compound, 3-aminopentan-2-ol, has two chiral centers, giving rise to four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). pearson.comdoubtnut.com The (2R,3R) and (2S,3S) pair are enantiomers, as are the (2R,3S) and (2S,3R) pair. The relationship between any other pairing is diastereomeric. These stereoisomers can exhibit different physical and chemical properties due to their distinct spatial arrangements.

Advanced Strategies for Constitutional Isomer Discrimination (e.g., Periodate (B1199274) Oxidation and Methoxyamine Labeling)

Constitutional isomers, such as this compound, 1-aminopentan-3-ol (B1277956), and 5-amino-2-pentanol, have the same molecular formula but different connectivity of atoms. Distinguishing between these isomers is a significant analytical challenge. A highly selective chemical strategy involving periodate oxidation followed by methoxyamine labeling has been developed for this purpose. rsc.orgnih.gov

This method leverages the specific reactivity of the 1,2-aminoalcohol functional group present in this compound. rsc.org Periodate (IO₄⁻) is an oxidizing agent that specifically cleaves the carbon-carbon bond of 1,2-diols, 1,2-aminoalcohols, and related structures. wikipedia.orgelsevier.com The oxidation of 1,2-aminoalcohols is generally a rapid reaction. rsc.org In the case of this compound, periodate oxidation results in the formation of aldehydes. rsc.org

A study demonstrated the high selectivity of this reaction by treating a mixture of this compound, 1-aminopentan-3-ol, and 5-amino-2-pentanol with sodium periodate. rsc.orgnih.gov Only this compound was readily oxidized. rsc.orgnih.gov The resulting aldehyde product can then be labeled with methoxyamine, allowing for its detection and quantification by mass spectrometry. rsc.orgnih.gov This constitutional isomer-selective reaction provides a powerful tool for the specific identification and analysis of this compound in complex mixtures. rsc.org

IsomerStructureReactivity with PeriodateRationale for Selectivity
This compoundCH₃CH₂CH₂CH(OH)CH₂NH₂Readily oxidized rsc.orgnih.govContains a 1,2-aminoalcohol moiety susceptible to periodate cleavage. wikipedia.orgelsevier.com
1-Aminopentan-3-olCH₃CH₂CH(OH)CH₂CH₂NH₂Not readily oxidized rsc.orgLacks the 1,2-aminoalcohol structural motif.
5-Amino-2-pentanolCH₃CH(OH)CH₂CH₂CH₂NH₂Not readily oxidized rsc.orgLacks the 1,2-aminoalcohol structural motif.

Exploration of Reaction Mechanisms and Kinetics Pertaining to 1 Aminopentan 2 Ol

Detailed Mechanistic Pathways of Aminopentanol Transformations

The transformations of 1-aminopentan-2-ol and related amino alcohols often proceed through sophisticated mechanistic pathways, including intramolecular cyclizations and intermolecular coupling reactions. A prominent mechanism in the conversion of amino alcohols is the "hydrogen borrowing" or "hydrogen shuttling" strategy, particularly in catalyzed reactions. rsc.orgrsc.org

This pathway typically involves three key steps:

Dehydrogenation: A metal catalyst temporarily removes hydrogen from the alcohol moiety, oxidizing it to the corresponding carbonyl compound. In the case of this compound, this would form 1-aminopentan-2-one.

Condensation: The newly formed carbonyl group undergoes an intramolecular condensation with the neighboring amine group to form a cyclic imine.

Hydrogenation: The catalyst returns the "borrowed" hydrogen to the imine, reducing it to form the final saturated heterocyclic product. rsc.orgsciengine.com

A well-studied example that illustrates this pathway is the cyclization of 5-amino-1-pentanol (B144490), an isomer of this compound. Using a Ruthenium-based catalyst (Ru₃(CO)₁₂), 5-amino-1-pentanol can be selectively converted to either piperidine (B6355638) (a cyclic amine) or piperidone (a cyclic amide or lactam). rsc.org The selectivity depends on the reaction conditions; for instance, the addition of water favors the formation of the cyclic amine, while a ketone as a hydrogen acceptor promotes the formation of the amide. rsc.org

Another significant mechanistic pathway for forming vicinal amino alcohols like this compound is the ring-opening of epoxides. mdpi.com The reaction of an epoxide, such as 1,2-epoxypentane (B89766), with ammonia (B1221849) involves a nucleophilic attack by the amine on one of the epoxide's carbon atoms. This reaction is generally regiospecific and is a common and efficient method for synthesizing 1,2-amino alcohols. mdpi.comresearchgate.net

Kinetic Profiling of Chemical Reactions Involving Amino Alcohol Functionalities

The kinetic profile of a reaction provides quantitative insight into its rate, and how that rate is influenced by factors such as temperature, concentration, and catalysts. While specific kinetic studies for this compound are not extensively detailed in the public domain, analysis of similar, smaller amino alcohols provides a strong model for understanding its kinetic behavior.

A computational study on the atmospheric oxidation of aminomethanol (B12090428) (NH₂CH₂OH) by hydroxyl radicals (•OH) offers a detailed kinetic profile. frontiersin.org The study calculated activation energies and rate constants for the abstraction of hydrogen atoms from the carbon, nitrogen, and oxygen centers of the molecule.

Table 1: Calculated Kinetic Data for the Reaction of Aminomethanol Conformers with •OH Radical frontiersin.org
H-Abstraction SiteActivation Energy (kcal/mol)Rate Constant at 300 K (cm³ molecule⁻¹ s⁻¹)Branching Fraction (%)
–CH₂ group4.1–6.51.97 × 10⁻¹¹ (Total)77
–NH₂ group3.5–6.520
–OH group7.0–9.33

Furthermore, the kinetics of reactions involving amino alcohols can be complex, especially in asymmetric catalysis. Studies on the alkylation of aldehydes using dialkylzincs in the presence of a chiral amino alcohol catalyst show that the reaction rate and enantioselectivity are strongly affected by the equilibrium between various monomeric and dimeric forms of the catalyst. acs.org This highlights how the thermodynamics of catalyst association and the kinetics of the alkyl transfer step are intricately linked. acs.org

Reactivity Studies of the Amine and Hydroxyl Groups

The chemical reactivity of this compound is defined by its two functional groups, which can react independently or in concert.

Reactivity of the Amine Group: The primary amine group (–NH₂) is basic and nucleophilic. cymitquimica.com Its lone pair of electrons allows it to participate in a variety of reactions:

N-Alkylation: It can act as a nucleophile in substitution reactions with alkyl halides to form secondary or tertiary amines. evitachem.commsu.edu

Acylation: It reacts with acyl chlorides or anhydrides to form amides.

Reductive Amination: The amine can react with aldehydes or ketones to form an intermediate imine (or a 1-aminoalcohol precursor), which is then reduced to yield a more substituted amine. msu.edu This is a versatile method for preparing secondary and tertiary amines. msu.edu

Reactivity of the Hydroxyl Group: The secondary hydroxyl group (–OH) also exhibits characteristic reactivity:

Oxidation: It can be oxidized using common oxidizing agents to form the corresponding ketone, 1-aminopentan-2-one. smolecule.com

Esterification: In the presence of an acid or acid derivative, it can undergo esterification to form an ester. evitachem.com

Dehydration: The alcohol can be dehydrated to form an alkene, though this can be complex due to the presence of the amine. evitachem.com

Nucleophilic Displacement: Under certain conditions, such as in high-temperature water, the hydroxyl group can be displaced by a nucleophile. Studies on related amino alcohols show that the –OH group is preferentially displaced over the –NH₂ group in intramolecular nucleophilic substitutions. rsc.org

A specific reaction highlighting the reactivity of the vicinal amino alcohol moiety is oxidative cleavage. Reagents like periodate (B1199274) can cleave the carbon-carbon bond between the amine and alcohol groups, a reaction confirmed for this compound through mass spectrometry analysis. rsc.org

Table 2: Summary of Functional Group Reactivity in this compound
Functional GroupType of ReactionReagent ExampleProduct Type
Amine (–NH₂)N-AlkylationAlkyl Halide (e.g., CH₃I)Secondary/Tertiary Amine
AcylationAcyl Chloride (e.g., CH₃COCl)Amide
Reductive AminationAldehyde/Ketone + Reducing AgentSecondary/Tertiary Amine
Hydroxyl (–OH)OxidationOxidizing Agent (e.g., CrO₃)Ketone
EsterificationCarboxylic Acid/Acyl ChlorideEster
DehydrationAcid Catalyst, HeatAlkene
Vicinal DiolOxidative CleavagePeriodate (IO₄⁻)Aldehyde/Carboxylic Acid

Coordination Chemistry and Advanced Ligand Design Incorporating 1 Aminopentan 2 Ol Scaffolds

Synthesis and Characterization of Metal-Aminopentanol Complexes

The synthesis of metal complexes using ligands derived from aminopentanol structures typically involves the reaction of a suitable metal salt with the ligand in an appropriate solvent. jocpr.com The resulting complexes are then characterized using a variety of analytical techniques to determine their stoichiometry, geometry, and physicochemical properties.

The 1-aminopentan-2-ol framework is integral to ligands used in the study of transition metal complexes, particularly with manganese. While direct studies on this compound are specific, extensive research on the closely related 1,5-diaminopentan-3-ol and its Schiff base derivatives provides significant insights. These ligands form stable dinuclear manganese(III) complexes. researchgate.netnih.govacs.org For instance, dimanganese(III,III) complexes have been synthesized using symmetrical Schiff base ligands like 1,5-bis(salicylidenamino)pentan-3-ol. researchgate.netgoogle.co.uk

In a typical synthesis, the Schiff base ligand is prepared and then reacted with a manganese(II) salt, which undergoes aerial oxidation to the more stable Mn(III) state, or by using a Mn(III) precursor. researchgate.net The resulting complexes often feature a core structure where two Mn(III) ions are bridged by the alkoxo group from the pentanol (B124592) backbone and other bridging ligands like acetate (B1210297) or methoxide. researchgate.netnih.gov These complexes are of interest as they can serve as biomimetic models for the active sites of manganese-containing metalloenzymes, such as manganese catalase. acs.orgacs.org The electronic character of substituents on the ligand framework can influence the redox potentials of the resulting dinuclear complexes. researchgate.net

X-ray crystallography is a primary tool for the definitive structural elucidation of these coordination compounds. For dinuclear manganese(III) complexes derived from related pentan-3-ol Schiff base ligands, crystal structure analysis reveals detailed information about the coordination environment of the metal centers. researchgate.netresearchgate.net

For example, the complex [Mn₂(5-NO₂-salpentO)(μ-AcO)(μ-MeO)(methanol)₂]I₃ crystallizes in the monoclinic system with the space group P2₁/c. researchgate.net The structure shows a short Mn...Mn separation distance of 2.911 Å, which is modulated by the aliphatic spacer of the ligand backbone. researchgate.netnih.gov The manganese(III) centers are typically found in a distorted octahedral geometry, coordinated by the donor atoms of the polydentate ligand and the bridging groups. researchgate.netinnovareacademics.in The detailed crystal data for such complexes provide crucial information on bond lengths, angles, and supramolecular interactions like hydrogen bonding. researchgate.net

Table 1: Example Crystallographic Data for a Related Dinuclear Mn(III) Complex. researchgate.net
ParameterValue
Chemical FormulaC₂₅H₃₄Mn₂N₄O₉
Crystal SystemTriclinic
Space Group
a (Å)9.4560(5)
b (Å)11.0112(5)
c (Å)13.8831(6)
α (°)90.821(4)
β (°)92.597(4)
γ (°)93.403(4)
Volume (ų)1441.29(12)
Z2

Transition Metal Coordination Studies (e.g., Manganese(III) Complexes)

Rational Design and Synthesis of Chiral Polydentate Ligands (e.g., ONN Ligands)

The chiral nature of this compound makes it an excellent starting material for the rational design of chiral polydentate ligands for asymmetric catalysis. ull.es A notable class of such ligands are the ONN-tridentate ligands, which possess three different nucleophilic centers (alkoxide, amine, and an additional nitrogen from a pyridyl group) available for metal coordination. researchgate.net

A general synthetic protocol for these ONN ligands starts with the reductive amination of a chiral 1,2-amino alcohol, such as (S)-1-amino-3-methylbutan-2-ol (L-valinol), with pyridine-3-carboxaldehyde. researchgate.net This reaction typically yields a mixture that is directly reduced with sodium borohydride (B1222165) to give the desired secondary amino alcohol ligand. For ligands requiring a tertiary central amine, a subsequent N-methylation step can be performed using Leuckart–Wallach conditions (HCHO/HCO₂H). This straightforward, two-step synthesis is efficient and applicable to a range of chiral amino alcohols, providing a library of ligands for screening in asymmetric reactions.

Table 2: Synthesis Yields for Chiral ONN Ligands from Various Amino Alcohols. researchgate.net
Starting Amino AlcoholLigand ProductYield
(S)-2-Amino-3-phenylpropan-1-ol(S)-2-[(Pyridin-3-ylmethyl)amino]-3-phenylpropan-1-ol93%
(1R,2S)-Ephedrine(1R,2S)-2-[Methyl(pyridin-3-ylmethyl)amino]-1-phenylpropan-1-ol89%
(1S,2R,3S)-2-Amino-1,7,7-trimethylbicyclo[2.2.1]heptan-3-ol(1S,2R,3S)-2-[(Pyridin-3-ylmethyl)amino]bicyclo[2.2.1]heptan-3-ol85%
(S)-2-Aminopentan-1-ol(S)-2-[(Pyridin-3-ylmethyl)amino]pentan-1-ol65%

Spectroscopic and Computational Analysis of Metal-Ligand Interactions

Spectroscopic techniques are vital for characterizing the synthesized complexes and understanding the metal-ligand interactions. Infrared (IR) spectroscopy confirms the coordination of the ligand to the metal ion. For Schiff base complexes of manganese, coordination is verified by a negative shift in the C=N (imine) stretching frequency and a positive shift in the C-O (phenol) stretching frequency compared to the free ligand. researchgate.net

¹H NMR spectroscopy is used to study paramagnetic manganese(III) complexes. The spectra of these complexes show resonances spread over a wide chemical shift range due to the paramagnetic nature of the Mn(III) ions. researchgate.net The pattern of the signals can indicate whether the ligand is arranged symmetrically or asymmetrically around the metal center. researchgate.net

UV-Visible spectroscopy provides information about the electronic transitions within the complex. For dinuclear Mn(III) complexes, ligand-to-metal charge-transfer (LMCT) bands are often observed in the visible region. researchgate.net In more complex systems, such as those with non-innocent ligands, metal-to-ligand charge-transfer (MLCT) transitions can also be identified. researchgate.net

Computational methods, such as Density Functional Theory (DFT), complement experimental data by providing a deeper understanding of the electronic structure and geometry of the complexes. researchgate.netresearchgate.net These calculations can support the assignment of spectroscopic features and help rationalize the observed reactivity and magnetic properties. acs.orgresearchgate.net

Catalytic Applications and Methodological Development Utilizing 1 Aminopentan 2 Ol and Its Derivatives

Asymmetric Catalysis Facilitated by Aminopentanol-Derived Ligands

Chiral amino alcohols, including derivatives of 1-aminopentan-2-ol, are pivotal in asymmetric catalysis. They serve as scaffolds for the synthesis of chiral ligands that can coordinate with metal centers to create catalysts for enantioselective reactions. The presence of both a nitrogen and an oxygen atom allows for the formation of stable chelate rings with metal ions, which is crucial for the effective transfer of chirality during the catalytic cycle.

Ligands derived from amino alcohols have been successfully employed in the enantioselective addition of organometallic reagents to carbonyl compounds, a powerful method for synthesizing chiral secondary alcohols. For instance, a set of chiral ONN ligands, synthesized from the reductive amination of enantiopure amino alcohols with pyridine-3-carboxaldehyde, has demonstrated high efficiency in the enantioselective alkylation of aldehydes with diethylzinc (B1219324).

In a typical application, a catalytic amount of the aminopentanol-derived ligand is reacted with a diethylzinc solution. The subsequent addition of an aldehyde, such as benzaldehyde, initiates the alkylation process, leading to the formation of a chiral secondary alcohol. These reactions can achieve high enantioselectivities, with up to 99% enantiomeric excess (ee) for various aromatic aldehydes. The development of new sterically encumbered bis(oxazoline) ligands has been crucial for the success of Ni-catalyzed enantioselective deaminative alkylation of amino acid derivatives with unactivated olefins. nih.govthieme-connect.de This method provides a novel approach to creating enantioenriched sp3-sp3 linkages. nih.gov

Table 1: Enantioselective Alkylation of Benzaldehyde with Diethylzinc using an Aminopentanol-Derived Ligand

Entry Ligand (mol%) Temperature (°C) Time (h) Product Enantiomeric Excess (ee%)
1 10 0 to rt 24 1-Phenyl-1-propanol Up to 99

Data sourced from a study on ONN chiral ligands for the enantioselective addition of diethylzinc to aldehydes.

Beyond alkylation reactions, aminopentanol-derived ligands have shown potential in other asymmetric transformations. For example, new nitrogen, sulfur, and selenium-donating ligands derived from chiral pyridine (B92270) amino alcohols have been synthesized and tested in the Tsuji-Trost allylic alkylation, resulting in enantiomerically enriched products. mdpi.com The stereochemical outcome of these reactions is influenced by the structure of the ligand and the nature of the metal catalyst.

The development of BINOL-derived phosphoramidites, which can incorporate a chiral amino alcohol component, marked a significant breakthrough in rhodium-catalyzed asymmetric olefin hydrogenation. rsc.org The functional groups within the amino portion of these ligands can influence the catalytic outcome. rsc.org

Enantioselective Alkylation Reactions

Catalytic Oxidative Carbonylation Reactions of β-Amino Alcohols to Oxazolidinones

The catalytic oxidative carbonylation of β-amino alcohols provides a direct route to 2-oxazolidinones, which are valuable heterocyclic compounds with applications in pharmaceuticals and fine chemicals. This transformation typically involves the use of a palladium catalyst in the presence of an oxidant and carbon monoxide.

A notable catalytic system for this reaction employs palladium(II) iodide (PdI2) with potassium iodide (KI) in an ionic liquid, such as 1-butyl-3-methylimidazolium tetrafluoroborate. nih.gov This system has been effective for the oxidative carbonylation of various β-amino alcohols. nih.gov More recently, a heterogeneous catalyst consisting of palladium tetraiodide supported on ionic liquid-functionalized multiwalled carbon nanotubes has been developed for the oxidative carbonylation of β-amino alcohols under relatively mild conditions, using aerobic oxygen as the oxidant. researchgate.net This catalyst demonstrates good recyclability. researchgate.net

Table 2: Catalytic Oxidative Carbonylation of a Model β-Amino Alcohol

Catalyst Solvent Temperature (°C) Pressure (atm) Time (h) Product
PdI4@MWCNT-imi-I DME 100 40 (4:1 CO:air) 3 5-phenyloxazolidin-2-one
PdI2/KI Ionic Liquid - - - 2-Oxazolidinone

Data compiled from studies on palladium-catalyzed oxidative carbonylation. nih.govresearchgate.net

Biocatalytic Systems for Chemo- and Enantioselective Transformations

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral molecules like this compound. Enzymes such as alcohol dehydrogenases (ADHs), transaminases (TAs), and lipases are employed to perform chemo- and enantioselective transformations.

A biocatalytic approach has been developed for the synthesis of all four diastereomers of 4-amino-1-phenylpentane-2-ol, a 1,3-amino alcohol, by combining a keto reductase (KRED) and two enantiocomplementary amine transaminases. uni-greifswald.de This strategy avoids the use of toxic transition metal catalysts. uni-greifswald.de Furthermore, engineered PKS-TR-based biosynthetic platforms have been designed for the production of various amino alcohols, including 1-aminopentan-3-ol (B1277956). biorxiv.org

The resolution of racemic 1-amino-alkan-2-ol compounds can be achieved through the formation of diastereomeric salts with a chiral resolving agent, such as the R or S enantiomer of N-tosyl-leucine. google.com This method allows for the separation and isolation of the desired enantiomer. google.com

Role in Organocatalysis and Metal-Free Catalytic Systems (e.g., Boron-Catalyzed Esterifications)

In the realm of organocatalysis, which avoids the use of metal catalysts, derivatives of this compound can play a role. For instance, boronic acids have been shown to catalyze the aminolysis of esters to form amides. While not directly involving this compound as a catalyst, this highlights the utility of related small molecules in promoting reactions. In one study, phenylboronic acid was used to catalyze the reaction between ethyl salicylate (B1505791) and various primary amines, demonstrating the potential for boron-based catalysts in amide bond formation. researchgate.net

Advanced Analytical and Spectroscopic Research on 1 Aminopentan 2 Ol

Mass Spectrometry for Structural Characterization and Isomer Differentiation

Mass spectrometry is a cornerstone technique for the molecular weight determination and structural elucidation of 1-aminopentan-2-ol.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile compounds like this compound. nih.govspectroscopyonline.com In a typical GC-MS analysis, the compound is first separated from a mixture based on its boiling point and interactions with the stationary phase of the gas chromatograph. The separated compound then enters the mass spectrometer, where it is ionized, and the resulting fragments are detected. The mass spectrum of this compound provides a unique fragmentation pattern that serves as a molecular fingerprint, allowing for its identification. nih.gov This technique is also instrumental in assessing the purity of the compound.

High-Resolution Mass Spectrometry and Fragmentation Analysis (MS1, MS2)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are critical for determining the elemental composition of this compound and its isomers. rsc.org HRMS can confirm the molecular formula of this compound as C₅H₁₃NO. In a study comparing isomers, the high-resolution MS1 spectrum of this compound showed a precursor ion at m/z 104.107. rsc.orgrsc.org

Tandem mass spectrometry (MS/MS or MS2) is employed for detailed structural analysis. In this technique, the precursor ion of this compound is isolated and subjected to fragmentation. The resulting product ions provide information about the connectivity of atoms within the molecule. This fragmentation analysis is invaluable for differentiating between structural isomers, such as 1-aminopentan-3-ol (B1277956) and 5-amino-2-pentanol, which would exhibit different fragmentation patterns upon collision-induced dissociation. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural and conformational analysis of this compound in solution. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively. vulcanchem.com

¹H NMR spectroscopy of this compound reveals distinct signals for the protons in the molecule. The chemical shifts, splitting patterns (multiplicity), and coupling constants of these signals provide information about the connectivity of the atoms. For instance, multiplets for the pentyl chain protons and distinct signals for the amine (-NH₂) and hydroxyl (-OH) protons can be observed.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton. A key application of ¹³C NMR is in the differentiation of isomers. For example, the chemical shift of the carbon atom bonded to the hydroxyl group (C2 in this compound) would be significantly different from that of the hydroxyl-bearing carbon in its isomer, 1-aminopentan-3-ol (C3).

Representative NMR Data for Amino Alcohols
TechniqueCompoundKey Signals (δ ppm)Reference
¹H NMR(S)-2-Aminopentan-1-ol1.35–1.55 (m, pentyl CH₂ groups), 3.60–3.80 (br s, -OH and -NH₂)
¹³C NMR4-((phenyl)amino)pentan-2-ol (syn isomer)65.2, 46.5, 45.1, 40.9, 23.8, 21.1
¹³C NMR4-((4-methoxyphenyl)amino)pentan-2-ol (anti isomer)68.5, 55.6, 52.3, 45.4, 23.8, 21.5

Vibrational Spectroscopy for Functional Group Analysis (e.g., Infrared Spectroscopy)

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For this compound, the IR spectrum would show characteristic absorption bands for the O-H and N-H stretching vibrations, typically in the region of 3200-3600 cm⁻¹. Additionally, C-H stretching vibrations would be observed around 2900 cm⁻¹, and C-O stretching would appear in the 1050-1200 cm⁻¹ region. vulcanchem.com The presence and position of these bands provide strong evidence for the presence of the hydroxyl and amino functional groups, confirming the identity of the compound as an amino alcohol.

Characteristic IR Absorption Bands for Amino Alcohols
Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Reference
O-HStretching3200-3600
N-HStretching~3300 vulcanchem.com
C-HStretching~2900 vulcanchem.com
N-HBending1500-1600
C-OStretching1050-1200 vulcanchem.com

Advanced Techniques for Heterogeneous Catalyst Characterization (e.g., XPS, TEM, TGA-DSC, ICP-OES for Pd-supported catalysts)

The synthesis of amino alcohols like this compound often involves the use of heterogeneous catalysts, such as palladium supported on various materials. researchgate.net The characterization of these catalysts is crucial for understanding their activity, selectivity, and stability.

X-ray Photoelectron Spectroscopy (XPS) : XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the elements on the catalyst surface. mdpi.comrsc.org For Pd-supported catalysts, XPS can determine the oxidation state of palladium (e.g., Pd(0) or Pd(II)), which is critical for catalytic activity. researchgate.netdiva-portal.org Analysis of the Pd 3d core level spectra can reveal the relative amounts of metallic palladium and palladium oxides on the surface. mdpi.comacs.org

Transmission Electron Microscopy (TEM) : TEM is used to visualize the morphology, size, and dispersion of the palladium nanoparticles on the support material. High-resolution TEM can even reveal the crystal lattice of the nanoparticles. This information is vital as the size and dispersion of the metal particles can significantly influence the catalyst's performance. researchgate.net

Thermogravimetric Analysis-Differential Scanning Calorimetry (TGA-DSC) : TGA-DSC provides information about the thermal stability of the catalyst and can be used to quantify the amount of organic material or deposited species on the catalyst surface. scielo.brdoi.org TGA measures the change in mass of the catalyst as a function of temperature, while DSC measures the heat flow associated with thermal events like decomposition or phase transitions. nih.goviastate.edu

Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) : ICP-OES is a highly sensitive technique used to determine the elemental composition of the catalyst, particularly the precise loading of the palladium metal. researchgate.netspectro.com The catalyst is first digested in acid to bring the metals into solution, which is then introduced into the plasma. The emitted light at characteristic wavelengths for each element is measured to quantify its concentration. nih.govtandfonline.com This technique is also crucial for detecting any leaching of the metal into the reaction product, which is important for applications requiring high purity. researchgate.net

Techniques for Pd-Supported Catalyst Characterization
TechniqueInformation ObtainedRelevance to CatalysisReference
XPSSurface elemental composition, oxidation state of PdDetermines the active state of the catalyst researchgate.netrsc.org
TEMParticle size, morphology, and dispersion of Pd nanoparticlesCorrelates catalyst structure with activity and selectivity researchgate.net
TGA-DSCThermal stability, quantification of surface speciesAssesses catalyst stability and deactivation by coking scielo.briastate.edu
ICP-OESPrecise metal loading, detection of leached metalVerifies catalyst formulation and product purity researchgate.netspectro.com

Computational and Theoretical Chemistry Studies of 1 Aminopentan 2 Ol Systems

Quantum Chemical Calculations and Density Functional Theory (DFT) Applications

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of 1-aminopentan-2-ol. DFT methods offer a good balance between computational cost and accuracy for studying molecules of this size.

The flexible nature of this compound, with its rotatable bonds, gives rise to a complex conformational energy landscape. Theoretical calculations can identify the most stable conformers and the energy barriers between them. This is significant because the biological activity and reactivity of the molecule are often dictated by its preferred three-dimensional shape. For instance, the relative orientation of the amino and hydroxyl groups, which is determined by the conformation, influences its ability to form hydrogen bonds with biological targets.

DFT calculations can map the electronic structure of this compound, revealing details about charge distribution and molecular orbitals. Electrostatic potential maps, for example, can visualize the electron-rich and electron-poor regions of the molecule, thereby predicting sites susceptible to electrophilic or nucleophilic attack. This information is vital for understanding its reaction mechanisms. For instance, such calculations can help predict whether the amino or hydroxyl group is more likely to participate in a given reaction.

Systematic quantum chemical studies using methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and DFT with various basis sets can be employed to evaluate properties like proton affinity. researchgate.net For amino acids, which share functional groups with this compound, the B3LYP functional with the 6-311+G(d,p) basis set has been shown to provide proton affinity values in excellent agreement with experimental data. researchgate.net The number and strength of intramolecular hydrogen bonds are key factors influencing these values. researchgate.net

Conformational Energy Landscape Analysis

Molecular Dynamics Simulations for Ligand-Receptor Interactions and Conformational Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of this compound and its interactions over time. These simulations are particularly useful for studying how the molecule behaves in a biological environment, such as in solution or when bound to a receptor. soton.ac.uk MD can model the conformational changes that occur upon binding and the role of solvent molecules in mediating these interactions. By simulating the movement of atoms over time, MD can reveal the flexibility of the ligand and the receptor's active site, providing a more realistic picture of the binding process than static models.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods can predict spectroscopic data for this compound, which can aid in its experimental characterization.

NMR Chemical Shifts: Predicting ¹H and ¹³C NMR chemical shifts is crucial for structure elucidation. chemaxon.compdx.edu Software packages can estimate these shifts based on the molecule's topology and electronic environment. chemaxon.com For example, the chemical shift of the carbon atom bonded to the hydroxyl group can help differentiate between isomers like this compound and 1-aminopentan-3-ol (B1277956). Machine learning algorithms trained on large datasets of experimental spectra are emerging as powerful tools for accurate NMR shift prediction. mdpi.comresearchgate.net

IR Frequencies: Theoretical calculations can predict the vibrational frequencies that correspond to the peaks in an infrared (IR) spectrum. This can help in assigning the observed experimental bands to specific functional groups and vibrational modes within the molecule. For example, the characteristic stretching frequencies for the O-H and N-H bonds can be calculated and compared with experimental IR data.

Computational Modeling of Enzyme Active Sites and Substrate Binding

Computational modeling, particularly molecular docking, is a powerful technique to study how this compound and its derivatives might bind to the active site of an enzyme. mdpi.com Docking simulations place the ligand into the binding site of a receptor in various orientations and conformations to predict the most stable binding mode. nih.gov These studies can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. unifi.it For example, modeling can show how the amino and hydroxyl groups of this compound form hydrogen bonds with amino acid residues in an enzyme's active site. Such insights are critical for understanding its mechanism of action as a potential enzyme inhibitor or substrate. In a study on protein lysine (B10760008) 5-hydroxylation, this compound, being structurally similar to the side chain of 5-hydroxylysine (B44584), was used to validate the specificity of a chemical proteomic strategy. rsc.org

In Silico Design Principles for Novel Ligands and Catalysts

The insights gained from computational studies of this compound can be leveraged for the in silico design of new molecules with desired properties. By modifying the structure of this compound and computationally evaluating the effects of these changes, researchers can rationally design novel ligands with improved binding affinity for a specific receptor or catalysts with enhanced activity and selectivity. iucr.orgscispace.com For example, derivatives of this compound could be designed to act as chiral ligands in asymmetric catalysis or as building blocks for new pharmaceutical agents. nih.gov Computational methods can help screen large libraries of virtual compounds, prioritizing the most promising candidates for synthesis and experimental testing, thereby accelerating the discovery process. nih.govtandfonline.com

Advanced Research Applications and Methodological Development Incorporating 1 Aminopentan 2 Ol

Development of Chemical Proteomic Strategies

The field of chemical proteomics seeks to understand the function of proteins on a global scale by employing chemical tools. frontiersin.org 1-Aminopentan-2-ol has emerged as a critical component in the development of novel strategies for profiling protein post-translational modifications (PTMs), a key mechanism for regulating protein function and cellular processes. frontiersin.orgmsbioworks.com

Profiling of Protein Post-Translational Modifications (e.g., Lysine (B10760008) 5-Hydroxylation)

A significant application of this compound is in the specific detection and profiling of protein lysine 5-hydroxylation (5-Hyl), an important PTM involved in protein structural integrity, RNA processing, and epigenetic regulation. rsc.org Researchers have developed a chemical proteomic workflow that leverages the specific chemical reactivity of the 5-hydroxylysine (B44584) side chain. researchgate.net

This strategy is based on the periodate-cleavage of the vicinal diol-like structure present in 5-hydroxylysine. rsc.org This reaction selectively oxidizes the side chain of 5-Hyl to an aldehyde, which can then be tagged for enrichment and identification. To validate the specificity of this chemical approach, commercially available isomers, including this compound (structurally analogous to the side chain of 5-hydroxylysine), 1-aminopentan-3-ol (B1277956) (analogous to 4-hydroxylysine), and 5-amino-2-pentanol (analogous to 3-hydroxylysine), were tested. rsc.org

The results demonstrated that only this compound was efficiently oxidized and could be conjugated with methoxyamine, confirming the high selectivity of the periodate-based reaction for the 5-hydroxylysine structure. rsc.org This constitutional isomer-selective reaction has enabled the confident identification of over 1600 5-Hyl sites on 630 proteins in human cells, providing significant insights into the roles of this modification in transcription and chromatin regulation. researchgate.net The mass spectra analysis further corroborates the selective reaction of this compound. rsc.org

Application as Chemical Probes and Standards in Mechanistic Enzymology

The validated selectivity of the reaction with this compound establishes its role as a crucial chemical probe and standard in mechanistic enzymology. rsc.org By serving as a positive control and a structural mimic of the 5-hydroxylysine side chain, it allows researchers to dissect the mechanisms of enzymes involved in PTMs. rsc.orgbiorxiv.org Its use helps in validating the specificity of chemical reactions designed to target particular PTMs, ensuring that the observed results are not due to non-specific interactions. rsc.org This is particularly important in complex biological samples where numerous structurally similar modifications may exist. The ability to differentiate between constitutional isomers of hydroxylysine is a significant challenge that this this compound-based methodology helps to overcome. rsc.org

Role as an Intermediate in the Synthesis of Complex Molecular Architectures

Beyond proteomics, this compound serves as a versatile intermediate in the synthesis of more complex molecules. Its bifunctional nature, possessing both an amino and a hydroxyl group, allows for a variety of chemical transformations. This makes it a valuable building block in the construction of diverse molecular scaffolds, including those with pharmaceutical or material science applications. smolecule.com For instance, amino alcohols are key precursors in the synthesis of biologically active compounds and can be used to create chiral ligands for asymmetric catalysis. While specific examples of large-scale synthesis of complex molecules directly from this compound are not extensively detailed in the provided search results, its inclusion in patents related to colorants and hair coloring agents suggests its utility as a precursor in industrial applications. google.comgoogle.comgoogle.com

Design and Synthesis of Derivatives for Academic Exploration in Material Science

The functional groups of this compound make it a candidate for the synthesis of novel derivatives with potential applications in material science. For example, amino alcohols can be incorporated into polymers or used to create unique organic-inorganic hybrid materials. smolecule.com The hydroxyl group can be used for esterification or etherification reactions, while the amino group can participate in amide bond formation or be modified to introduce other functionalities. smolecule.com The chirality of this compound can also be exploited to create chiral polymers or materials with specific optical properties. While the direct use of this compound derivatives in material science is an area requiring further exploration, the synthesis of derivatives from similar amino alcohols for applications in creating specialty chemicals is an established practice.

Interactive Data Table: Properties of this compound and Related Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Application/Characteristic
This compound 5343-35-1C₅H₁₃NO103.16Structural mimic of 5-hydroxylysine side chain in proteomic studies. rsc.orgchemspider.comnih.gov
1-Aminopentan-3-ol 291535-62-1C₅H₁₃NO103.16Used as a negative control in 5-Hyl profiling; structural mimic of 4-hydroxylysine. rsc.org
5-Amino-2-pentanol ---C₅H₁₃NO103.16Used as a negative control in 5-Hyl profiling; structural mimic of 3-hydroxylysine. rsc.org
(S)-2-Aminopentan-1-ol 22724-81-8C₅H₁₃NO103.16Chiral building block in organic synthesis.
5-Aminopentan-1-ol 2508-29-4C₅H₁₃NO103.16Intermediate in the synthesis of natural product analogues. acs.org

Q & A

Q. What are the established multi-step synthetic routes for 1-aminopentan-2-ol, and what key reagents/conditions are required?

A common synthesis starts with butanal (CH₃CH₂CH₂CHO). The process involves:

  • Step 1 : Conversion of butanal to a cyanohydrin intermediate via nucleophilic addition (e.g., using HCN or NaCN under acidic conditions).
  • Step 2 : Reduction of the nitrile group to an amine. This can be achieved using hydrogen gas with a palladium catalyst or LiAlH₄ in anhydrous ether.
  • Step 3 : Hydrolysis or stereoselective reduction of intermediates to yield the final alcohol-amine structure. Critical conditions include temperature control (0–25°C for cyanohydrin formation) and inert atmospheres during reduction steps to prevent side reactions .

Q. How can researchers characterize the purity and structure of this compound?

  • Chromatography : HPLC or GC-MS to assess purity, using polar columns (e.g., ZORBAX SB-C18) and methanol/water mobile phases.
  • Spectroscopy :
  • ¹H/¹³C NMR : Peaks at δ ~1.3–1.6 ppm (pentyl chain CH₂ groups), δ ~3.5 ppm (OH), and δ ~2.8 ppm (NH₂).
  • IR : Broad O–H and N–H stretches (~3300 cm⁻¹), C–O (~1050 cm⁻¹).
    • Elemental Analysis : Verify %C, %H, %N against theoretical values (C₅H₁₃NO: C 59.96%, H 10.59%, N 13.98%) .

Q. What safety protocols are essential when handling this compound?

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (H315/H319 hazards).
  • Ventilation : Use fume hoods to avoid inhalation of vapors (H335 risk).
  • Spill Management : Absorb with cellulose-based materials; avoid generating dust. Dispose via certified hazardous waste channels .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for this compound synthesis?

  • Variable Analysis : Systematically test parameters like catalyst loading (Pd/C vs. Raney Ni), solvent polarity (THF vs. ethanol), and reaction time.
  • Byproduct Identification : Use LC-MS to detect intermediates (e.g., over-reduced amines or oxidized ketones).
  • Statistical Optimization : Apply Design of Experiments (DoE) to identify critical factors (e.g., pH, temperature) and interactions .

Q. What computational methods predict the solvent effects on this compound’s stability and reactivity?

  • COSMO-RS Simulations : Model solvation free energy to rank solvent suitability (e.g., water vs. DMSO).
  • DFT Calculations : Analyze transition states for hydrolysis or oxidation pathways. For example, B3LYP/6-31G(d) level theory can predict activation barriers for amine degradation.
  • MD Simulations : Study hydrogen-bonding networks in aqueous solutions to assess shelf-life stability .

Q. What strategies mitigate racemization during enantioselective synthesis of this compound?

  • Chiral Auxiliaries : Use (R)- or (S)-proline derivatives to direct stereochemistry during cyanohydrin formation.
  • Enzymatic Resolution : Lipases (e.g., Candida antarctica) can selectively hydrolyze undesired enantiomers.
  • Low-Temperature Conditions : Perform reductions at –20°C to slow kinetic racemization .

Q. How can green chemistry principles be applied to improve the sustainability of this compound synthesis?

  • Solvent Replacement : Substitute toluene with cyclopentyl methyl ether (CPME), a greener solvent with similar polarity.
  • Catalyst Recycling : Immobilize Pd nanoparticles on magnetic supports for reuse in reduction steps.
  • Waste Minimization : Employ flow chemistry to enhance atom economy and reduce solvent volumes .

Data Analysis and Validation

Q. What criteria validate the reliability of thermodynamic or kinetic data for this compound in peer-reviewed studies?

  • Reproducibility : Cross-check data across ≥3 independent studies (e.g., ΔHf values within ±5 kJ/mol).
  • Method Transparency : Ensure authors detail calorimetry (DSC) or kinetic (stopped-flow) setups.
  • Outlier Detection : Apply Grubbs’ test to exclude statistically anomalous data points .

Q. How do researchers trace and address discrepancies in spectral databases for this compound?

  • Reference Standards : Compare experimental NMR/IR with pure commercial samples (if available).
  • Database Cross-Referencing : Use PubChem, NIST Chemistry WebBook, and Reaxys to identify consensus spectra.
  • Peer Consultation : Collaborate with analytical chemistry groups to verify ambiguous peaks .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.